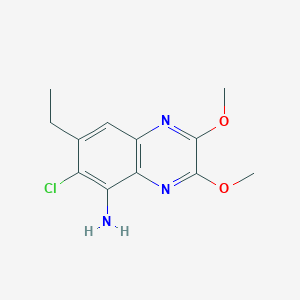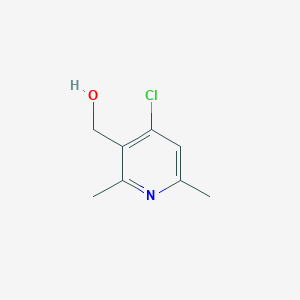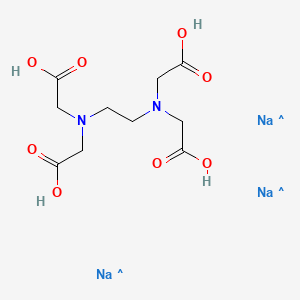![molecular formula C5H9ClN2O2 B8368454 2-[(2-chloroacetyl)-methylamino]acetamide](/img/structure/B8368454.png)
2-[(2-chloroacetyl)-methylamino]acetamide
描述
Alpha-CHLOROACETYLSARCOSINAMIDE is a chemical compound known for its unique structural properties and potential applications in various scientific fields. It is characterized by the presence of a chloroacetyl group attached to the sarcosinamide moiety, which imparts distinct chemical reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-chloroacetyl)-methylamino]acetamide typically involves the reaction of sarcosine with chloroacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction mixture is usually maintained at a low temperature to prevent side reactions and to ensure high yield and purity of the product.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance efficiency and scalability. The use of continuous flow reactors and automated systems allows for precise control over reaction parameters, leading to consistent product quality and reduced production costs.
化学反应分析
Types of Reactions: Alpha-CHLOROACETYLSARCOSINAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the chloroacetyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are employed under mild to moderate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized derivatives.
科学研究应用
Alpha-CHLOROACETYLSARCOSINAMIDE has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2-[(2-chloroacetyl)-methylamino]acetamide involves its interaction with specific molecular targets and pathways. The chloroacetyl group is known to react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This reactivity can result in the inhibition of enzyme activity or the modification of protein function, contributing to its biological effects.
相似化合物的比较
- Chloroacetylglycine
- Chloroacetylalanine
- Chloroacetylproline
Comparison: Compared to these similar compounds, 2-[(2-chloroacetyl)-methylamino]acetamide exhibits unique reactivity due to the presence of the sarcosinamide moiety. This structural feature enhances its potential for specific biological interactions and applications. Additionally, the compound’s distinct chemical properties make it a valuable tool in synthetic chemistry and drug development.
属性
分子式 |
C5H9ClN2O2 |
|---|---|
分子量 |
164.59 g/mol |
IUPAC 名称 |
2-[(2-chloroacetyl)-methylamino]acetamide |
InChI |
InChI=1S/C5H9ClN2O2/c1-8(3-4(7)9)5(10)2-6/h2-3H2,1H3,(H2,7,9) |
InChI 键 |
UJPDOTQYWSVMJB-UHFFFAOYSA-N |
规范 SMILES |
CN(CC(=O)N)C(=O)CCl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![6-(3,5-Dimethylphenyl)sulfanyl-5-ethyl-1-[[4-(hydroxymethyl)cyclopenten-1-yl]methyl]pyrimidine-2,4-dione](/img/structure/B8368415.png)


![6-Methoxy-2-(1-cyclohexenyl)benzo[b]thiophene](/img/structure/B8368432.png)


![5-Chloro-2-[[3-methoxy-4-(4-methylimidazol-1-yl)phenyl]methylidene]pentanoic acid](/img/structure/B8368446.png)
![2-Chloro-5-[(5-nitropyridin-2-yl)oxy]aniline](/img/structure/B8368448.png)

